(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a unique structure combining an adamantane core with a piperidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement reactions. The key steps include:
Alkylation: Introduction of a chiral methyl group by alkylation of a lithiated intermediate with methyl iodide.
Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to generate a protected piperidine intermediate.
Deprotection and Amide Formation: Removal of the protecting group and formation of the final amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance the overall efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the piperidine ring and methylsulfonyl group contribute to the overall pharmacophore, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanol: A similar compound with an alcohol group instead of a carbonyl group.
(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)ethanone: A compound with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone lies in its combination of an adamantane core with a piperidine ring substituted with a methylsulfonyl group. This specific arrangement of functional groups provides distinct chemical and biological properties that are not observed in other similar compounds.
Biological Activity
The compound (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule characterized by its unique adamantane core and a piperidine ring modified with a methylsulfonyl group. This structure suggests potential biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H25N\O
- Molecular Weight : 275.39 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Adamantane Core : Achieved through hydrogenation of dicyclopentadiene.
- Introduction of the Piperidine Ring : Reaction with a suitable piperidine precursor.
- Sulfonylation : The methylsulfonyl group is introduced using methylsulfonyl chloride under controlled conditions.
These methods can be optimized for industrial production to enhance yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The adamantane structure provides a rigid framework that facilitates interaction with enzymes and receptors, while the piperidine and methylsulfonyl groups enhance its chemical reactivity and binding affinity.
Research Findings
Several studies have explored the potential therapeutic applications of this compound:
- Antiviral Activity : Similar adamantane derivatives have shown efficacy against viral infections, particularly influenza viruses. The mechanism often involves inhibition of viral uncoating.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that this compound does not exhibit significant cytotoxic effects at concentrations up to 50 µM when tested against various cell lines .
- Inhibition Studies : Inhibitory effects on specific enzymes have been observed, suggesting potential applications in treating diseases involving dysregulated enzyme activity, such as cancer or inflammatory conditions .
Comparative Studies
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of similar adamantane derivatives against influenza viruses. The results indicated that modifications to the piperidine ring could enhance antiviral activity while reducing toxicity .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that compounds with similar structural features effectively inhibited CDK9 activity, which plays a crucial role in cell cycle regulation . This suggests that this compound may also exhibit similar properties.
Properties
IUPAC Name |
1-adamantyl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-22(20,21)15-2-4-18(5-3-15)16(19)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHRNYISYVZYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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